molecular formula C9H7BrClF3O2 B14072855 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride

Cat. No.: B14072855
M. Wt: 319.50 g/mol
InChI Key: XHFNMJRNMYMAKL-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride is an organic compound with the molecular formula C9H7BrClF3O2 and a molecular weight of 319.51 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine, chlorine, and methoxymethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Chemical Reactions Analysis

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form different functional groups or reduction to remove halogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H7BrClF3O2

Molecular Weight

319.50 g/mol

IUPAC Name

5-bromo-1-chloro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrClF3O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3

InChI Key

XHFNMJRNMYMAKL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)Br)C(F)(F)F

Origin of Product

United States

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